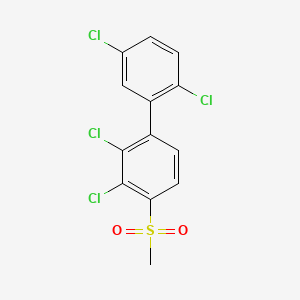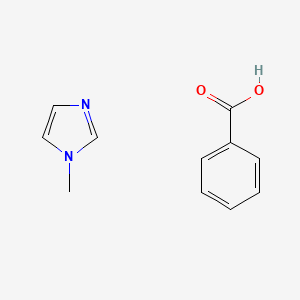![molecular formula C18H22O6 B14332169 {Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol CAS No. 98688-18-7](/img/structure/B14332169.png)
{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol: is an organic compound characterized by its unique structure, which includes two methoxy-substituted phenyl groups connected by an ethane-1,2-diylbis(oxy) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with ethane-1,2-diol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the compound can result in the formation of corresponding alcohols or phenols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and phenols.
Substitution: Nitro or halogen-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers and other materials with specific properties .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool in understanding biochemical processes .
Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other applications .
Mecanismo De Acción
The mechanism of action of {Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Ethane-1,2-diylbis(oxy)bis(4-methoxyphenyl): Similar structure but with different substitution patterns.
Ethane-1,2-diylbis(oxy)bis(3,4-dimethoxyphenyl): Contains additional methoxy groups, leading to different chemical properties.
Ethane-1,2-diylbis(oxy)bis(4-hydroxyphenyl): Hydroxy groups instead of methoxy, affecting reactivity and applications.
Uniqueness: The uniqueness of {Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular interactions is required .
Propiedades
Número CAS |
98688-18-7 |
|---|---|
Fórmula molecular |
C18H22O6 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
[4-[2-[4-(hydroxymethyl)-2-methoxyphenoxy]ethoxy]-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C18H22O6/c1-21-17-9-13(11-19)3-5-15(17)23-7-8-24-16-6-4-14(12-20)10-18(16)22-2/h3-6,9-10,19-20H,7-8,11-12H2,1-2H3 |
Clave InChI |
PUNMAGMPZJTWMX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CO)OCCOC2=C(C=C(C=C2)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


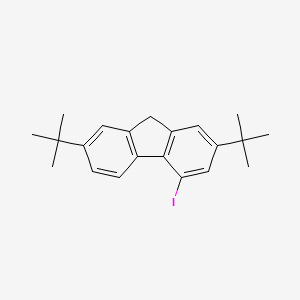

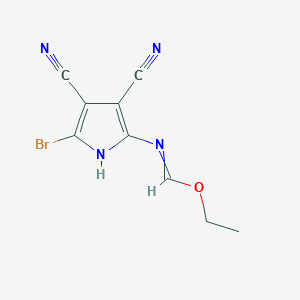
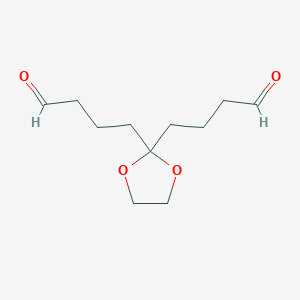


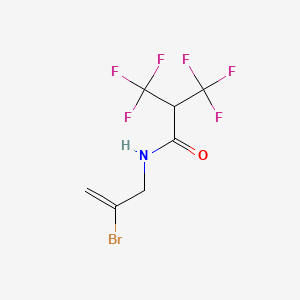
![Tri([1,1'-biphenyl]-2-yl)borane](/img/structure/B14332116.png)
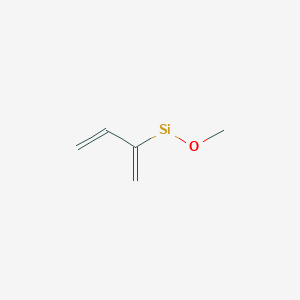
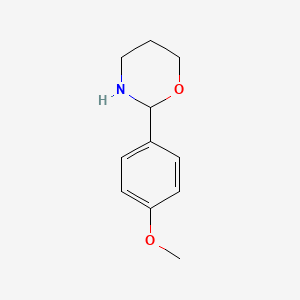
![[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol](/img/structure/B14332133.png)

